(R)-6-(2-(4-Fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)-2-(o-tolyl)pyridazin-3(2H)-one (R)-6-(2-(4-Fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)-2-(o-tolyl)pyridazin-3(2H)-one AS1940477 is p38 MAPK inhibitor. AS1940477 inhibited the enzymatic activity of recombinant p38α and β isoforms but showed no effect against other 100 protein kinases including p38γ and δ isoforms. In human peripheral blood mononuclear cells, AS1940477 inhibited lipopolysaccharide (LPS)- or phytohemagglutinin A (PHA)-induced production of proinflammatory cytokines, including TNFα, IL-1β, and IL-6 at low concentrations (LPS/TNFα, IC(50)=0.45n M; PHA/TNFα, IC(50)=0.40 nM). In addition, equivalent concentrations of AS1940477 that inhibited cytokine production also inhibited TNFα- and IL-1 β-induced production of IL-6, PGE(2), and MMP-3 in human synovial stromal cells. AS1940477 was also found to potently inhibit TNF production in whole blood (IC(50)=12 nM) and effectively inhibited TNFα production induced by systemically administered LPS in rats at less than 0.1mg/kg (ED(50)=0.053 mg/kg) with an anti-inflammatory effect lasting for 20h after oral administration. Overall, this study demonstrated that AS1940477 is a novel and potent p38 MAPK inhibitor and may be useful as a promising anti-inflammatory agent for treating inflammatory disorders.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0548799
InChI: InChI=1S/C24H22FN5O2/c1-15-4-2-3-5-20(15)30-21(32)11-10-19(27-30)22-23(17-6-8-18(25)9-7-17)28-29-13-16(14-31)12-26-24(22)29/h2-11,16,26,31H,12-14H2,1H3/t16-/m1/s1
SMILES: CC1=CC=CC=C1N2C(=O)C=CC(=N2)C3=C4NCC(CN4N=C3C5=CC=C(C=C5)F)CO
Molecular Formula: C24H22FN5O2
Molecular Weight: 431.5 g/mol

(R)-6-(2-(4-Fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)-2-(o-tolyl)pyridazin-3(2H)-one

CAS No.:

Cat. No.: VC0548799

Molecular Formula: C24H22FN5O2

Molecular Weight: 431.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

(R)-6-(2-(4-Fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)-2-(o-tolyl)pyridazin-3(2H)-one -

Specification

Molecular Formula C24H22FN5O2
Molecular Weight 431.5 g/mol
IUPAC Name 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3-one
Standard InChI InChI=1S/C24H22FN5O2/c1-15-4-2-3-5-20(15)30-21(32)11-10-19(27-30)22-23(17-6-8-18(25)9-7-17)28-29-13-16(14-31)12-26-24(22)29/h2-11,16,26,31H,12-14H2,1H3/t16-/m1/s1
Standard InChI Key LYHNSWOZRDSWLX-MRXNPFEDSA-N
Isomeric SMILES CC1=CC=CC=C1N2C(=O)C=CC(=N2)C3=C4NC[C@H](CN4N=C3C5=CC=C(C=C5)F)CO
SMILES CC1=CC=CC=C1N2C(=O)C=CC(=N2)C3=C4NCC(CN4N=C3C5=CC=C(C=C5)F)CO
Canonical SMILES CC1=CC=CC=C1N2C(=O)C=CC(=N2)C3=C4NCC(CN4N=C3C5=CC=C(C=C5)F)CO
Appearance white solid powder

Introduction

Chemical Structure and Properties

Basic Physicochemical Properties

The compound (R)-6-(2-(4-Fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)-2-(o-tolyl)pyridazin-3(2H)-one possesses a complex molecular structure featuring multiple heterocyclic rings and functional groups. As a research compound, it exhibits specific physicochemical properties that are crucial for understanding its behavior in biological systems and its potential pharmaceutical applications.

Table 1: Physicochemical Properties of (R)-6-(2-(4-Fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)-2-(o-tolyl)pyridazin-3(2H)-one

PropertyValue
Molecular FormulaC24H22FN5O2
Molecular Weight431.5 g/mol
Physical AppearanceWhite solid powder
Purity>98% (for research grade)
Shelf Life>2 years (when stored properly)
SolubilitySoluble in DMSO, insoluble in water
Storage RecommendationsDry, dark conditions at 0-4°C (short term) or -20°C (long term)

The compound's limited water solubility but good solubility in DMSO is consistent with its complex heterocyclic structure, which contains both polar and non-polar regions. These solubility characteristics have important implications for its formulation and administration in potential therapeutic applications.

Structural Identifiers

For precise identification and characterization, this compound can be referenced using several standardized chemical notation systems:

  • IUPAC Name: 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3-one

  • Standard InChI: InChI=1S/C24H22FN5O2/c1-15-4-2-3-5-20(15)30-21(32)11-10-19(27-30)22-23(17-6-8-18(25)9-7-17)28-29-13-16(14-31)12-26-24(22)29/h2-11,16,26,31H,12-14H2,1H3/t16-/m1/s1

  • Standard InChIKey: LYHNSWOZRDSWLX-MRXNPFEDSA-N

  • Isomeric SMILES: CC1=CC=CC=C1N2C(=O)C=CC(=N2)C3=C4NCC@HCO

Pyrazolo[1,5-a]pyrimidine Scaffold and Significance

Importance in Medicinal Chemistry

The pyrazolo[1,5-a]pyrimidine scaffold, which forms the core of this compound, represents an important structural motif in medicinal chemistry. This fused heterocyclic system is a rigid, planar N-heterocyclic structure that combines both pyrazole and pyrimidine rings . The significance of this scaffold extends beyond its structural characteristics to its diverse biological activities and potential therapeutic applications.

Pyrazolo[1,5-a]pyrimidine derivatives have attracted considerable attention in the pharmaceutical industry due to their biological versatility. These compounds form an "enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry" and have also gained recognition in material science for their photophysical properties . The scaffold's significance is evident from the numerous research efforts dedicated to developing different synthesis pathways and exploring post-functionalization strategies to enhance structural diversity.

Bioactive Compounds with Pyrazolo[1,5-a]pyrimidine Core

The biocompatibility and favorable toxicity profiles of pyrazolo[1,5-a]pyrimidine derivatives have led to the development of several commercial pharmaceutical products. Some notable examples include Indiplon, Lorediplon, Zaleplon, Dorsomorphin, Reversan, Pyrazophos, Presatovir, and Anagliptin . These commercial molecules demonstrate the practical significance of this scaffold in drug development and its potential for addressing various therapeutic needs.

The pyrazolo[1,5-a]pyrimidine core structure is particularly valued for its ability to serve as a privileged scaffold for combinatorial library design in drug discovery. Its synthetic versatility permits structural modifications throughout its periphery, enabling researchers to fine-tune properties and biological activities . This flexibility has been instrumental in developing compounds with selective protein inhibitory properties, anticancer activities, and psychopharmacological effects, among others.

Structure-Activity Relationships and Molecular Interactions

Key Structural Elements Affecting Activity

Several structural features of (R)-6-(2-(4-Fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)-2-(o-tolyl)pyridazin-3(2H)-one are likely to influence its biological activity and target selectivity:

  • The R-configuration at the 6-position of the tetrahydropyrazolo[1,5-a]pyrimidine ring likely creates a specific three-dimensional arrangement that optimizes interactions with biological targets.

  • The hydroxymethyl group at the 6-position provides a potential hydrogen bond donor/acceptor site, which may be crucial for interactions with target proteins.

  • The 4-fluorophenyl group can enhance binding affinity through π-π stacking interactions with aromatic amino acid residues in target proteins while also potentially improving metabolic stability.

  • The pyridazin-3(2H)-one moiety contains a carbonyl group that can serve as a hydrogen bond acceptor, potentially contributing to specific interactions with biological targets.

  • The o-tolyl group likely influences binding selectivity through steric and hydrophobic interactions within binding pockets of target proteins.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator